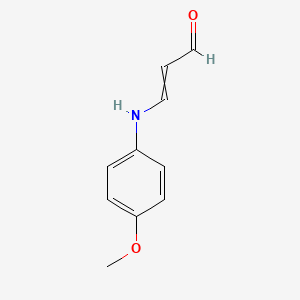
3-(4-Methoxyanilino)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)prop-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyaniline with acrolein under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyanilino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methoxyanilino)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyanilino)prop-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: Similar structure but lacks the methoxy group.
4-Methoxycinnamaldehyde: Similar structure with a methoxy group at the para position.
Aniline derivatives: Compounds with similar aromatic amine functionality
Uniqueness
3-(4-Methoxyanilino)prop-2-enal is unique due to the presence of both an aldehyde group and a methoxy-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
51218-01-0 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-(4-methoxyanilino)prop-2-enal |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-3-9(4-6-10)11-7-2-8-12/h2-8,11H,1H3 |
Clave InChI |
BQOAYKKXCORCTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



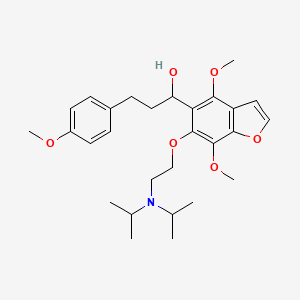

![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
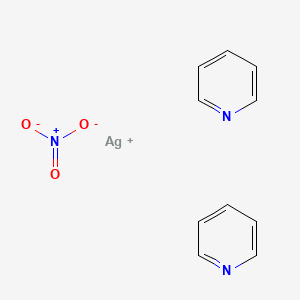
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
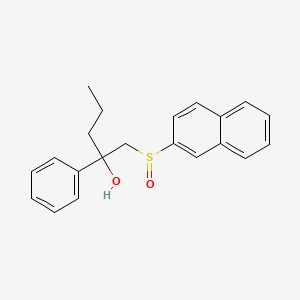
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

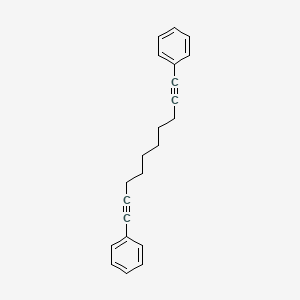
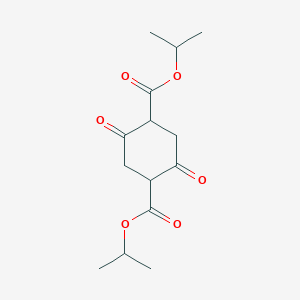
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
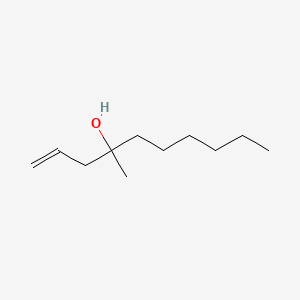
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
